Methyl 2-amino-3-(cyclopropylmethoxy)benzoate
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Overview
Description
Methyl 2-amino-3-(cyclopropylmethoxy)benzoate:
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-amino-3-hydroxybenzoic acid as the starting material.
Reaction Steps: The hydroxyl group is first converted to a methoxy group using methanol in the presence of an acid catalyst. Subsequently, the cyclopropylmethoxy group is introduced through a substitution reaction involving cyclopropylmethyl chloride and a base.
Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Synthesis: Some advanced production methods utilize continuous flow synthesis to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions are common, where different functional groups can be introduced at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated and carboxylated derivatives.
Reduction Products: Amines and amides.
Substitution Products: Halogenated and alkylated derivatives.
Scientific Research Applications
Chemistry: Methyl 2-amino-3-(cyclopropylmethoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: The compound is being explored for its therapeutic potential in treating various diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Methyl 2-amino-3-methoxybenzoate: Similar structure but lacks the cyclopropylmethoxy group.
Methyl 2-amino-3-ethoxybenzoate: Similar structure but with an ethoxy group instead of cyclopropylmethoxy.
Uniqueness: Methyl 2-amino-3-(cyclopropylmethoxy)benzoate is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
methyl 2-amino-3-(cyclopropylmethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)9-3-2-4-10(11(9)13)16-7-8-5-6-8/h2-4,8H,5-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJCOKZLYNFJBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OCC2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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